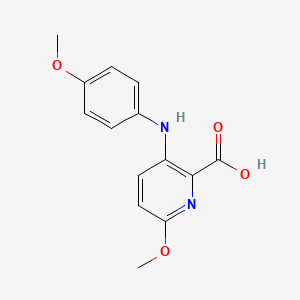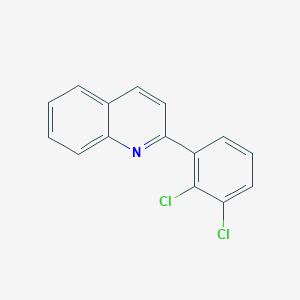
2-(2,3-Dichlorophenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This specific compound features a dichlorophenyl group attached to the quinoline structure, making it a unique derivative with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinoline typically involves the reaction of 2,3-dichlorobenzaldehyde with aniline derivatives under acidic conditions. One common method is the Pfitzinger reaction, where the aldehyde reacts with aniline in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like palladium on carbon may also be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3-Dichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoline: Lacks the dichloro substitution, resulting in different chemical and biological properties.
2-(2,4-Dichlorophenyl)quinoline: Similar structure but with different chlorine substitution, leading to variations in reactivity and applications.
2-(2,3-Dichlorophenyl)pyridine: A pyridine derivative with similar substitution but different ring structure.
Uniqueness: 2-(2,3-Dichlorophenyl)quinoline stands out due to its specific dichloro substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H9Cl2N |
|---|---|
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenyl)quinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |
InChI-Schlüssel |
FMNHKVIFONHWFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
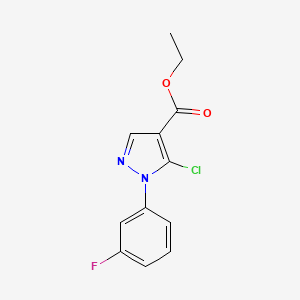
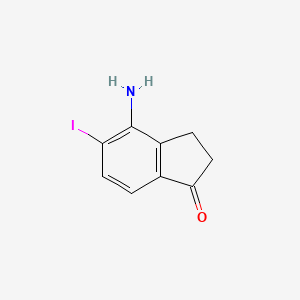

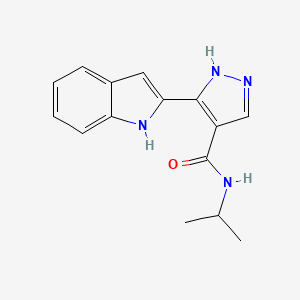
![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
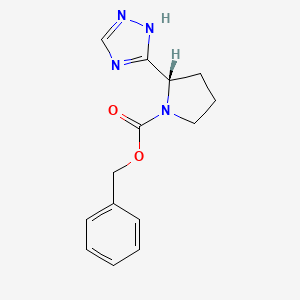
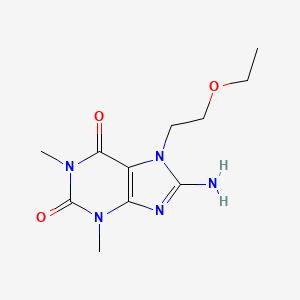
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)



